4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride

Physicochemical profiling Solubility prediction Benzothiazole regioisomers

4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride (CAS 1215692-26-4), also known as 5-methoxy-2-(morpholin-4-yl)benzothiazole hydrochloride, is a benzothiazole derivative bearing a morpholine ring at the 2-position and a methoxy substituent at the 5-position of the benzothiazole core. Its free base (CAS 1144509-78-3) has a molecular formula of C12H14N2O2S, a molecular weight of 250.32 g/mol, a melting point of 121–122 °C, and a predicted pKa of 3.78 ± 0.10.

Molecular Formula C12H15ClN2O2S
Molecular Weight 286.77
CAS No. 1215692-26-4
Cat. No. B2717816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride
CAS1215692-26-4
Molecular FormulaC12H15ClN2O2S
Molecular Weight286.77
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)SC(=N2)N3CCOCC3.Cl
InChIInChI=1S/C12H14N2O2S.ClH/c1-15-9-2-3-11-10(8-9)13-12(17-11)14-4-6-16-7-5-14;/h2-3,8H,4-7H2,1H3;1H
InChIKeyHPZPXGBLGPTLFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride (CAS 1215692-26-4): Chemical Class and Procurement-Relevant Profile


4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride (CAS 1215692-26-4), also known as 5-methoxy-2-(morpholin-4-yl)benzothiazole hydrochloride, is a benzothiazole derivative bearing a morpholine ring at the 2-position and a methoxy substituent at the 5-position of the benzothiazole core. Its free base (CAS 1144509-78-3) has a molecular formula of C12H14N2O2S, a molecular weight of 250.32 g/mol, a melting point of 121–122 °C, and a predicted pKa of 3.78 ± 0.10 . The hydrochloride salt (C12H15ClN2O2S, MW 286.78) is the more commonly supplied form for research use . This compound belongs to the morpholinothiazole class, which has been extensively investigated for kinase inhibition (notably PI3Kβ and Akt) and carbonic anhydrase inhibition, establishing it as a scaffold of interest in oncology and metabolic disease research [1][2].

Why 4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride Cannot Be Casually Substituted with Other Morpholinothiazoles


Morpholinothiazole and morpholinobenzothiazole derivatives are a structurally diverse class with activity profiles highly sensitive to substitution patterns. The 5-methoxy group on the benzothiazole core is not an inert bystander; it modulates electron density, solubility, and binding interactions. In the PI3Kβ inhibitor series, docking studies confirmed that the morpholine group at the 2-position is essential for potency, but the scaffold's selectivity and pharmacokinetics are radically altered by peripheral substituents [1]. Similarly, in carbonic anhydrase inhibition, morpholine-thiazole hybrids showed isoform selectivity (hCA II, IX, XII over hCA I) that is exquisitely dependent on the substituent architecture [2]. Generic replacement with an unsubstituted or differently substituted analog (e.g., 2-morpholinothiazole, or a 6-methoxy regioisomer) cannot reproduce the physicochemical and potentially biological signature of the 5-methoxy-2-morpholinobenzothiazole scaffold. The following quantitative evidence, where available, substantiates this position.

Quantitative Differentiation Evidence for 4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride: A Comparator-First Analysis


Regioisomeric Differentiation: 5-Methoxy vs. 6-Methoxy Substitution Impacts Predicted Solubility and Ionization

The target compound's free base bears a methoxy group at the 5-position of the benzothiazole core, distinguishing it from regioisomeric analogs such as 2-morpholino-6-methoxybenzothiazole (CAS unavailable) or 2-chloro-6-methoxybenzothiazole intermediates . The free base 5-methoxy regioisomer exhibits a predicted pKa of 3.78 ± 0.10 . While direct solubility data for the 6-methoxy analog are not publicly available, the 5-methoxy substitution pattern places the electron-donating group at a position that differentially influences the benzothiazole nitrogen's basicity and the overall dipole moment, which is predicted to alter solubility and salt formation behavior compared to the 6-methoxy isomer.

Physicochemical profiling Solubility prediction Benzothiazole regioisomers

Structural Differentiation from Ethyl-Linker Analogs: Direct Morpholine Attachment Alters Conformational Flexibility and Binding

The target compound features a direct C–N bond between the benzothiazole 2-position and the morpholine ring, whereas a closely related analog, 5-Methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CAS 1105189-14-7), inserts an ethyl linker between the benzothiazole amino group and the morpholine . In PI3Kβ inhibitor design, docking studies demonstrated that the morpholine group at the 2-position of benzothiazole is necessary for potent antitumor activity, forming critical hinge-region interactions [1]. The introduction of an ethyl linker in the comparator adds two rotatable bonds, increasing conformational entropy and likely reducing binding affinity to flat kinase hinge regions.

Kinase inhibitor design Structure-activity relationship PI3Kβ/Akt

Salt Form Differentiation: Hydrochloride vs. Free Base Impacts Aqueous Solubility for Biological Assays

The target compound is supplied as the hydrochloride salt (CAS 1215692-26-4), whereas the free base (CAS 1144509-78-3) has a reported melting point of 121–122 °C and a relatively low predicted pKa of 3.78 . At physiological pH 7.4, the free base with a pKa of 3.78 will be >99.9% un-ionized, resulting in poor aqueous solubility. Conversion to the hydrochloride salt is expected to enhance aqueous solubility by several orders of magnitude through the formation of a readily dissociable ionic species in aqueous media.

Salt selection Solubility enhancement Assay compatibility

Class-Level Evidence: Morpholinobenzothiazole Scaffold as Privileged Structure for PI3Kβ Inhibition

While the target compound itself lacks published IC50 data, the benzothiazole-2-morpholine scaffold class has produced potent and selective PI3Kβ inhibitors. In the series reported by Cao et al. (2016), the most promising compound (Compound 11, a 2-morpholinobenzothiazole derivative) displayed excellent anti-proliferative activity and selectivity across multiple cancer cell lines, particularly in a prostate cancer line [1]. Docking studies confirmed that the morpholine group at the 2-position of benzothiazole is necessary for potent antitumor activity through hinge-region hydrogen bonding [1]. The 5-methoxy substituent on the target compound may further modulate isoform selectivity and metabolic stability relative to the unsubstituted or differently substituted analogs in this series.

PI3Kβ inhibition Cancer therapeutics Kinase selectivity

Class-Level Evidence: Morpholine-Thiazole Hybrids as Non-Sulfonamide Carbonic Anhydrase Inhibitors

Morpholine-thiazole and morpholine-benzothiazole hybrids have been identified as a non-sulfonamide class of carbonic anhydrase (CA) inhibitors. In a study by Tasleem et al. (2024), 25 morpholine-derived thiazole derivatives were screened against bovine CA-II, with the most potent compound (24) exhibiting a Ki value of 9.64 ± 0.007 μM [1]. Separately, 2-morpholino-4-phenylthiazol-5-yl acrylamide derivatives showed sub-micromolar inhibition against hCA II, IX, and XII while being inactive against hCA I (Ki >100 μM), demonstrating isoform selectivity [2]. The target compound, with its benzothiazole core and 5-methoxy substitution, represents a structurally distinct entry point within this non-sulfonamide CA inhibitor class, potentially offering differentiated isoform selectivity and pharmacokinetic properties compared to the simpler thiazole analogs.

Carbonic anhydrase inhibition Isoform selectivity Glaucoma

Intellectual Property Landscape: Targeting Akt Phosphorylation in PTEN-Deficient Cancers

A Sanofi-Aventis patent (FR2969611A1) discloses thiazol-2-yl-morpholine compounds as Akt phosphorylation inhibitors, specifically claiming utility in glioblastomas, thyroid cancer, bladder cancer, breast cancer, melanoma, sarcomas, and other neoplasms [1]. The patent's Markush structure encompasses the target compound's core scaffold. Compounds in this series are designed to inhibit Akt phosphorylation—a key node in the PI3K/AKT/mTOR pathway frequently dysregulated in PTEN-deficient tumors [2]. While the target compound's specific Akt IC50 values are not publicly disclosed, the patent's exemplification of this chemotype indicates industrial validation of the scaffold's drugability and target engagement.

Akt inhibition PTEN-deficient tumors Patent landscape

Optimal Research and Industrial Application Scenarios for 4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride


PI3Kβ/Akt Pathway Inhibitor SAR Exploration in PTEN-Deficient Cancer Models

Given the established role of the morpholinobenzothiazole scaffold in PI3Kβ inhibition [1] and the Sanofi patent on Akt phosphorylation inhibitors [2], this compound is best deployed as a tool compound for structure-activity relationship (SAR) studies exploring the impact of 5-methoxy substitution on kinase selectivity, cellular potency, and metabolic stability. Its direct morpholine-benzothiazole linkage provides a rigid, hinge-binding scaffold distinct from flexible-linker analogs. Procurement is recommended for laboratories investigating PI3Kβ-selective inhibitors or dual PI3Kβ/Akt inhibitors in PTEN-null prostate, breast, or glioblastoma cell lines.

Non-Sulfonamide Carbonic Anhydrase Inhibitor Development with Isoform Selectivity

The morpholinothiazole/benzothiazole class has demonstrated carbonic anhydrase inhibition with selectivity for tumor-associated isoforms (CA IX, CA XII) over the ubiquitous CA I isoform [1]. The target compound's benzothiazole core and 5-methoxy substituent differentiate it from simpler thiazole analogs previously tested against CA-II (Ki range 9.3–77.7 μM) [2]. It should be prioritized for screening panels that include CA IX and CA XII to evaluate whether the benzothiazole aromatic system and methoxy substitution enhance isoform selectivity or potency. Procurement in the hydrochloride salt form ensures compatibility with aqueous enzymatic assay buffers.

Physicochemical and Salt Form Optimization Studies for Benzothiazole-Based Probes

The target compound's hydrochloride salt (CAS 1215692-26-4) and its free base analog (CAS 1144509-78-3, pKa 3.78) [1] provide a paired system for studying salt form effects on solubility, dissolution rate, permeability, and in vivo exposure. Procurement of both forms enables head-to-head comparison of pharmacokinetic parameters in rodent models. The 5-methoxy group further provides a handle for metabolite identification (O-demethylation). This scenario is particularly relevant for contract research organizations (CROs) and pharmaceutical development groups optimizing lead compounds within the benzothiazole chemical space.

Chemical Biology Probe for Morpholine-Benzothiazole Binding Site Characterization

Docking studies within the PI3Kβ inhibitor series established that the 2-morpholine group is critical for hinge-region binding [1]. The target compound, with its 5-methoxy substituent, can serve as a reference ligand for competitive binding assays, thermal shift assays (CETSA), or X-ray crystallography studies aimed at characterizing the binding mode of morpholinobenzothiazoles to kinase or carbonic anhydrase active sites. Its structural simplicity (MW 250 free base) relative to more elaborated analogs facilitates unambiguous interpretation of binding data.

Quote Request

Request a Quote for 4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.